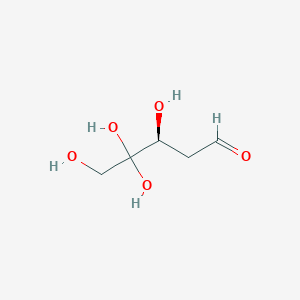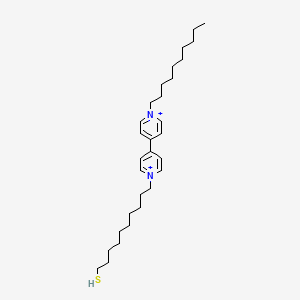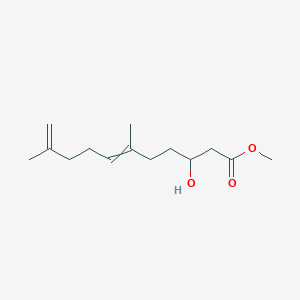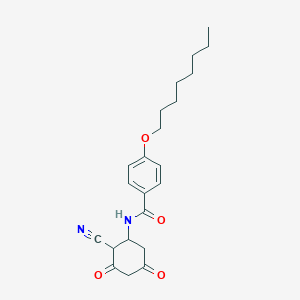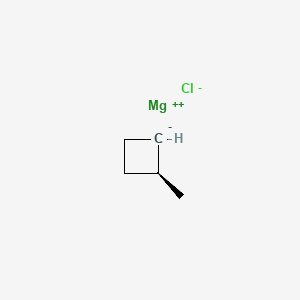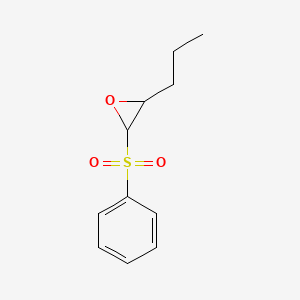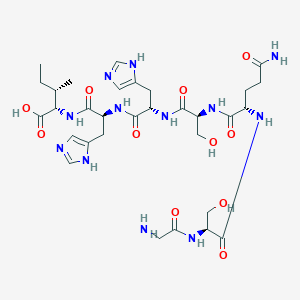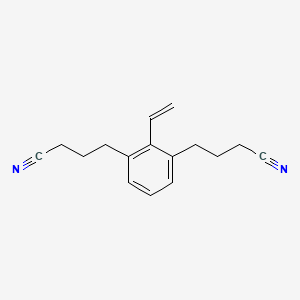
4,4'-(2-Ethenyl-1,3-phenylene)dibutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is an organic compound characterized by the presence of two butanenitrile groups attached to a phenylene ring with an ethenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile typically involves the reaction of 2-ethenyl-1,3-phenylenediamine with butanenitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to high temperatures and pressures to facilitate the formation of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile. The product is subsequently purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of the nitrile groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Applications De Recherche Scientifique
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[(2-Methyl-1,3-phenylene)di-2,1-ethynediyl]dipyridine
- 4,4’-[2-Ethenyl-4-(tributylstannyl)-1,3-phenylene]dibutanenitrile
Uniqueness
4,4’-(2-Ethenyl-1,3-phenylene)dibutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
820964-92-9 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
4-[3-(3-cyanopropyl)-2-ethenylphenyl]butanenitrile |
InChI |
InChI=1S/C16H18N2/c1-2-16-14(8-3-5-12-17)10-7-11-15(16)9-4-6-13-18/h2,7,10-11H,1,3-6,8-9H2 |
Clé InChI |
HSPQRQLLAZGLKR-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C(C=CC=C1CCCC#N)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


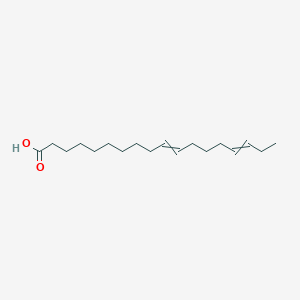
![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)
![[(1-Butoxypropoxy)methyl]benzene](/img/structure/B12538326.png)
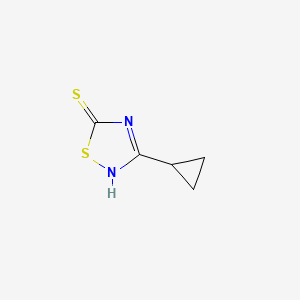
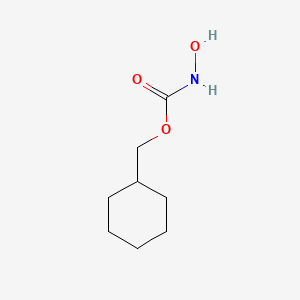

![1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
